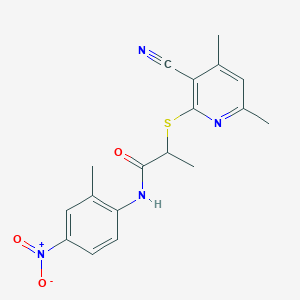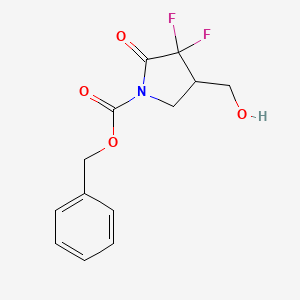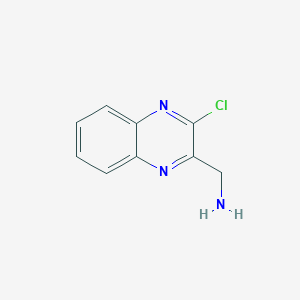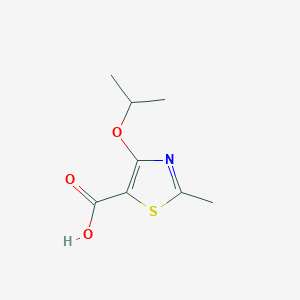
(R)-5-Bromo-N-(3-hydroxy-3-methylbutan-2-YL)picolinamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
®-5-Bromo-N-(3-hydroxy-3-methylbutan-2-YL)picolinamide is a chemical compound known for its potential applications in various fields, including medicinal chemistry and pharmacology. This compound is characterized by the presence of a bromine atom at the 5th position of the picolinamide ring and a hydroxy-methylbutan-2-yl group attached to the nitrogen atom.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ®-5-Bromo-N-(3-hydroxy-3-methylbutan-2-YL)picolinamide typically involves multiple steps. One common method includes the bromination of picolinamide followed by the introduction of the hydroxy-methylbutan-2-yl group. The reaction conditions often require the use of specific reagents and solvents to achieve the desired product with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. The process may include continuous flow reactions and the use of automated systems to monitor and control the reaction parameters.
Analyse Chemischer Reaktionen
Types of Reactions
®-5-Bromo-N-(3-hydroxy-3-methylbutan-2-YL)picolinamide undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can remove oxygen atoms or add hydrogen atoms to the compound.
Substitution: This reaction can replace one functional group with another, often using specific reagents and catalysts.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate and chromium trioxide.
Reduction: Common reagents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogenating agents and nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds.
Wissenschaftliche Forschungsanwendungen
®-5-Bromo-N-(3-hydroxy-3-methylbutan-2-YL)picolinamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential effects on biological systems and pathways.
Medicine: Investigated for its potential therapeutic properties, including its role as an androgen receptor modulator
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of ®-5-Bromo-N-(3-hydroxy-3-methylbutan-2-YL)picolinamide involves its interaction with specific molecular targets and pathways. For instance, it may act as an androgen receptor modulator, influencing the activity of androgen receptors and related signaling pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- ®-5-((3-fluorophenyl)ethynyl)-N-(3-hydroxy-3-methylbutan-2-yl)picolinamide
- Pyrimidine and triazine derivatives
Uniqueness
®-5-Bromo-N-(3-hydroxy-3-methylbutan-2-YL)picolinamide is unique due to its specific structure, which imparts distinct chemical and biological properties
Eigenschaften
Molekularformel |
C11H15BrN2O2 |
|---|---|
Molekulargewicht |
287.15 g/mol |
IUPAC-Name |
5-bromo-N-[(2R)-3-hydroxy-3-methylbutan-2-yl]pyridine-2-carboxamide |
InChI |
InChI=1S/C11H15BrN2O2/c1-7(11(2,3)16)14-10(15)9-5-4-8(12)6-13-9/h4-7,16H,1-3H3,(H,14,15)/t7-/m1/s1 |
InChI-Schlüssel |
QEDKHOHNXAQEQF-SSDOTTSWSA-N |
Isomerische SMILES |
C[C@H](C(C)(C)O)NC(=O)C1=NC=C(C=C1)Br |
Kanonische SMILES |
CC(C(C)(C)O)NC(=O)C1=NC=C(C=C1)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



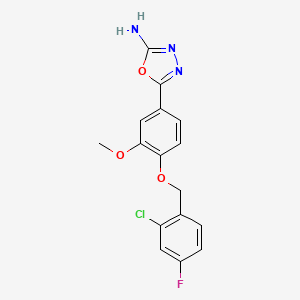


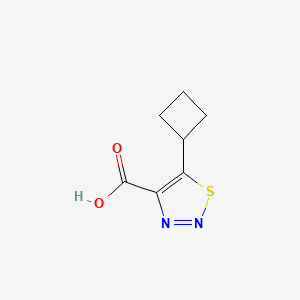
![7-Chloro-2-(3-fluorophenyl)-2H-pyrazolo[3,4-D]pyridazine](/img/structure/B11781491.png)
![2-Amino-4-(benzo[d][1,3]dioxol-5-yl)-6-(4-bromophenyl)nicotinonitrile](/img/structure/B11781492.png)
